Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate chemical properties
Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate chemical properties
An In-Depth Technical Guide to Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate: A Key Intermediate in Modern Pharmaceutical Synthesis
Executive Summary
Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate is a bifunctional organic compound of significant interest in the pharmaceutical industry. Its structure, featuring a protected carboxylic acid on one phenyl ring and a reactive bromomethyl group on the other, makes it a quintessential building block in multi-step organic synthesis. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its critical role as a key intermediate in the manufacturing of Angiotensin II Receptor Blockers (ARBs), most notably Telmisartan. This document is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights, detailed experimental protocols, and a thorough examination of the causality behind synthetic choices.
Chapter 1: Introduction and Significance in Medicinal Chemistry
The utility of Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate is intrinsically linked to the development of the "sartan" class of drugs. These drugs are antagonists of the Angiotensin II Type 1 (AT₁) receptor, a key player in the Renin-Angiotensin System (RAS), which regulates blood pressure and cardiovascular function.
The Renin-Angiotensin Signaling Pathway
Sartan drugs, synthesized using intermediates like Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate, provide therapeutic benefits by blocking the action of Angiotensin II.[1] Angiotensin II is a potent vasoconstrictor that, upon binding to the AT₁ receptor, initiates a cascade of physiological effects including increased blood pressure, aldosterone secretion, and sodium retention.[1] By competitively inhibiting this receptor, sartans effectively mitigate these effects, making them a cornerstone in the treatment of hypertension and related cardiovascular diseases.[2][3] The biphenyl scaffold provided by this intermediate is crucial for orienting the functional groups of the final drug molecule for optimal binding within the AT₁ receptor pocket.
Caption: The Renin-Angiotensin signaling pathway and the inhibitory action of sartan drugs.
Chapter 2: Physicochemical Properties and Characterization
Accurate identification and characterization of Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate are paramount for its successful use in synthesis, ensuring purity and predicting reactivity.
Chemical Identity
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IUPAC Name: tert-butyl 2-[4-(bromomethyl)phenyl]benzoate[4][5]
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Synonyms: 2-Boc-4'-bromomethyl biphenyl, Telmisartan Impurity H, 1,1-Dimethylethyl 4'-(bromomethyl)biphenyl-2-carboxylate[2][4][6]
Caption: Chemical structure of Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate.
Physicochemical Data
| Property | Value | Reference(s) |
| Appearance | Solid, white to off-white crystalline powder | [3] |
| Melting Point | 108-110 °C | [7] |
| Solubility | Soluble in chloroform, ethyl acetate, and DMSO | [2][3] |
| Accurate Mass | 346.0568 Da | [4][5] |
| Storage Temp. | +4°C, in a cool, dry place | [2][5] |
Spectroscopic Profile
Confirmation of the structure and purity is typically achieved through a combination of spectroscopic methods.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group (~1.3-1.5 ppm), a singlet for the two benzylic protons of the -CH₂Br group (~4.5 ppm), and a complex multiplet pattern in the aromatic region (~7.2-7.8 ppm) corresponding to the eight protons of the biphenyl system.
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¹³C NMR Spectroscopy: The carbon spectrum will display signals for the quaternary carbons of the tert-butyl group, the ester carbonyl carbon (~165-170 ppm), the benzylic carbon (~32-34 ppm), and multiple signals in the aromatic region for the biphenyl carbons.
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Infrared (IR) Spectroscopy: Key absorption bands include strong C-H stretching from the alkyl and aromatic groups (~2850-3100 cm⁻¹), a very strong C=O stretch from the ester carbonyl group (~1715 cm⁻¹), and C-Br stretching in the fingerprint region (~500-600 cm⁻¹).[8][9]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), appearing at m/z 346 and 348.[10] A common fragmentation pattern involves the loss of the tert-butyl group.
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X-Ray Crystallography: The single-crystal X-ray structure has been reported, confirming the molecular geometry and monoclinic crystal class (space group P2₁/c).[11]
Chapter 3: Synthesis and Mechanistic Insights
The most common and industrially relevant synthesis of Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate involves the selective free-radical bromination of its precursor, tert-butyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate.[3]
Synthetic Protocol: Radical Bromination
This protocol is adapted from established industrial procedures.[3]
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Reaction Setup: In a suitable reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, charge tert-butyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate (1.0 eq), N-bromosuccinimide (NBS) (1.1-1.2 eq), and a suitable solvent such as methyl acetate or carbon tetrachloride.
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02-0.05 eq).
-
Reaction Execution: Heat the mixture to reflux (typically 60-80 °C, depending on the solvent) and maintain under a nitrogen atmosphere. The reaction progress can be monitored by TLC or HPLC until the starting material is consumed. The reaction mixture often loses the characteristic orange color of bromine as the NBS is consumed.[3]
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Work-up: Cool the reaction mixture. If using a non-polar solvent like CCl₄, the succinimide byproduct will precipitate and can be removed by filtration. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is often purified by recrystallization from a solvent system like isopropanol/water or hexane/ethyl acetate to yield the final product as a white solid.[3][12]
Mechanistic Rationale
The conversion of the benzylic methyl group to a bromomethyl group proceeds via a classic free-radical chain reaction. The choice of NBS is critical as it provides a low, constant concentration of elemental bromine (Br₂), which minimizes side reactions like aromatic bromination.
Caption: Final steps in Telmisartan synthesis utilizing the key intermediate.
Experimental Protocol: Synthesis of Telmisartan tert-butyl ester
This protocol describes the alkylation step.
-
Setup: To a solution of the benzimidazole precursor (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) (1.1 eq) at room temperature under an inert atmosphere. [13]2. Anion Formation: Stir the mixture for 15-30 minutes to allow for the complete deprotonation of the benzimidazole nitrogen, forming a nucleophilic anion.
-
Alkylation: Add a solution of Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate (1.0-1.1 eq) in the same solvent dropwise, maintaining the temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours until completion (monitored by HPLC). [14]5. Quenching and Extraction: Carefully quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude Telmisartan tert-butyl ester can then be purified, often by column chromatography or recrystallization, before proceeding to the final deprotection step.
The final step involves the hydrolysis of the tert-butyl ester, typically under acidic conditions (e.g., trifluoroacetic acid or methanolic HCl), to yield Telmisartan. [15]
Chapter 5: Safety, Handling, and Storage
Proper handling and storage are essential due to the compound's hazardous properties.
GHS Hazard Classification
| Hazard Class | Code | Statement | Reference(s) |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [4][7] |
| Aquatic Hazard (Chronic) | H413 | May cause long lasting harmful effects to aquatic life | [4][7] |
Recommended Safety and Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or neoprene), safety glasses with side shields, and a lab coat. [16]* Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. * Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [16]In case of skin contact, wash immediately with plenty of soap and water. [16]* Storage: Store in a tightly sealed container in a cool, dry, and dark place. [2]Keep away from incompatible materials such as strong oxidizing agents and moisture.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [16]
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PubChem. tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate.
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Fisher Scientific. Safety Data Sheet: tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate.
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J&K Scientific. tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate, 98%.
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Goossen, L. J., & Lauth-de Viguerie, N. (2007). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 3, 27.
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New Drug Approvals. TELMISARTAN PART 2/3. (2015).
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Mehta, G. N., et al. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141.
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Reddy, K. S. N., et al. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Rasayan Journal of Chemistry, 1(3), 461-465.
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Venugopal, S., et al. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 22(4), 2767-2773.
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TCI Chemicals. Safety Data Sheet: tert-Butyl 4-Bromobutanoate.
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Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 1-10.
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Google Patents. EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists.
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Google Patents. WO2010018441A2 - An improved process for the preparation of substantially pure telmisartan.
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SIELC Technologies. tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate. (2018).
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PubChemLite. Tert-butyl (2s,4s)-2-(bromomethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate.
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BenchChem. An In-depth Technical Guide to 4-Bromomethylbiphenyl for Researchers and Drug Development Professionals.
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Naveen, S., et al. (2006). Crystal Structure of a Bioactive 4-Bromomethyl-biphenyl-2-carboxylic Acid tert-Butyl Ester. Analytical Sciences: X-ray Structure Analysis Online, 22, x179-x180.
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NIST. 2,4-Di-tert-butylphenol.
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